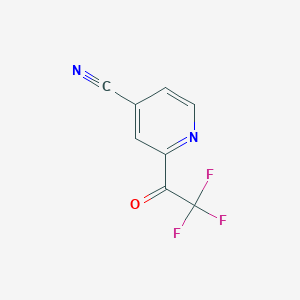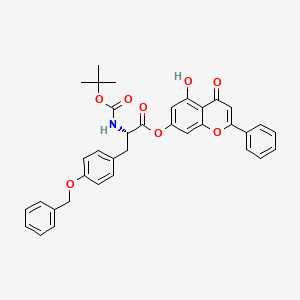![molecular formula C19H13N5O2 B12621851 3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione CAS No. 921754-24-7](/img/structure/B12621851.png)
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a pyridinyl diazenyl substituent, making it a unique and interesting molecule for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the diazenyl intermediate, which is then coupled with a quinazoline derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sodium acetate. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the diazenyl group to an amine.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2), acetic acid, and reflux conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, and atmospheric pressure.
Substitution: Sodium hydride (NaH), alkyl halides, and aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline-2-carboxaldehyde derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Alkylated quinazoline derivatives.
Applications De Recherche Scientifique
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzothiazol-2-yl)quinazoline-2,4(1H,3H)-dione: Known for its potent antibacterial activity.
3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione: Exhibits significant α-glucosidase inhibitory activity.
Azo-4-(3H)quinazolinone derivatives: Used in the development of dyes and pigments with antimicrobial properties.
Uniqueness
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of a quinazoline core and a pyridinyl diazenyl substituent. This structural feature imparts distinct biological activities and makes it a versatile compound for various scientific applications. Its ability to inhibit tyrosine kinases and its potential as an antimicrobial agent further highlight its uniqueness compared to other similar compounds .
Propriétés
Numéro CAS |
921754-24-7 |
|---|---|
Formule moléculaire |
C19H13N5O2 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
3-[4-(pyridin-3-yldiazenyl)phenyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C19H13N5O2/c25-18-16-5-1-2-6-17(16)21-19(26)24(18)15-9-7-13(8-10-15)22-23-14-4-3-11-20-12-14/h1-12H,(H,21,26) |
Clé InChI |
SIOSZMSLJWJPDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)N=NC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate](/img/structure/B12621768.png)
![Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate](/img/structure/B12621778.png)

![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)

![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol](/img/structure/B12621825.png)
![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)

![4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B12621845.png)


![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
